CBT-1
説明
特性
外観 |
Solid powder |
|---|---|
同義語 |
CBT1; NONE |
製品の起源 |
United States |
類似化合物との比較
Comparison with Similar Compounds/Strains
Hydrogen Production Efficiency
CBT-1 demonstrates superior H₂ yields compared to other pure cultures and co-cultures (Table 1).
Table 1: Hydrogen Yields of CBT-1 vs. Other Microbial Strains
Key Findings :
- CBT-1’s H₂ yield from glucose is 25% higher than C. thermocellum .
- From lignocellulosic waste (rice straw hydrolysate), CBT-1 outperforms chemically pretreated substrates by 180–240% .
- Unlike mixed microbial consortia or co-cultures, CBT-1 achieves high yields as a pure culture , reducing process complexity .
Enzyme Activity and Substrate Versatility
CBT-1’s dual amylase and cellulase activities allow it to degrade recalcitrant biomass without external enzymatic pretreatment, a limitation for strains like Clostridium saccharolyticus, which require high-temperature pretreatments . For example:
- Starch Hydrolysis : CBT-1 produces 2.46 mol H₂/mol starch , comparable to engineered Thermoanaerobacterium spp. but without genetic modification .
- Cellulose Degradation : Achieves 2.67 mol H₂/mol cellulose , surpassing C. thermocellum (1.91 mol H₂/mol) .
Advantages Over Competing Strains
- Chemical Pretreatment Avoidance : CBT-1’s innate enzymatic activity eliminates the need for costly acid/alkaline pretreatments required by strains like Brevibacillus agri AN-3 .
- Waste Valorization : Converts untreated kitchen waste and agricultural residues into H₂ at yields 3–4× higher than conventional systems .
- Metabolic Efficiency : Fully consumes volatile fatty acids (VFAs) during glucose fermentation, minimizing byproduct accumulation—a challenge in mixed cultures .
Dye Decolorization Capability
CBT-1’s peroxidase and ligninase activities enable 82.4% Azure B degradation, outperforming Bacillus sp. strains (70–75%) .
準備方法
CBT-1 as a Precursor in Cabozantinib Production
CBT-1 (1,1-cyclopropanedicarboxylic acid) is integral to the large-scale synthesis of cabozantinib (CBT), a therapeutic agent for medullary thyroid cancer and renal cell carcinoma. In a two-step continuous microreactor process, CBT-1 undergoes sequential amidation reactions:
-
First Amidation : CBT-1 reacts with 4-fluoroaniline using N,N'-carbonyldiimidazole (CDI) as a coupling agent, yielding 1-(4-fluorophenylaminoformyl)cyclopropane carboxylic acid (CBT-3) with 97.5% efficiency.
-
Second Amidation : CBT-3 is coupled with 5-fluoro-2-oxindole using EDCI/HOBt reagents, producing CBT at a total yield of 96.1% in 35 minutes.
This microreactor-based approach minimizes reaction times and maximizes yields compared to batch processes, highlighting CBT-1’s reactivity under flow chemistry conditions.
Inferred Synthetic Routes for CBT-1
Although the provided sources lack direct protocols for CBT-1 synthesis, its structure suggests plausible pathways derived from cyclopropanation chemistry:
Cyclopropanation of Malonate Derivatives
A common route to 1,1-cyclopropanedicarboxylic acids involves the cyclopropanation of malonate esters. For example:
-
Diethyl Malonate reacts with 1,2-dibromoethane in the presence of a base (e.g., potassium tert-butoxide), forming a cyclopropane ring.
-
Hydrolysis of the ester groups under acidic or basic conditions yields the free dicarboxylic acid (CBT-1).
This method aligns with industrial practices for synthesizing strained carbocyclic compounds but requires validation through primary literature.
Oxidation of Cyclopropane Dimethanol
Alternative approaches may involve oxidizing 1,1-cyclopropanedimethanol using strong oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent. However, such methods risk over-oxidation or ring opening, necessitating precise stoichiometric control.
Challenges in CBT-1 Synthesis
Stability and Reactivity Considerations
Cyclopropane derivatives are inherently strained, making CBT-1 susceptible to ring-opening reactions under harsh conditions. Synthetic protocols must balance reactivity with stability, often requiring:
-
Low-temperature reactions to prevent decomposition.
-
Anhydrous conditions to avoid hydrolysis of intermediates.
Purification and Characterization
Purifying CBT-1 from reaction mixtures may involve recrystallization or chromatography, followed by characterization via:
-
Nuclear Magnetic Resonance (NMR) : To confirm cyclopropane ring integrity and carboxylic acid protons.
-
Mass Spectrometry (MS) : For molecular weight verification.
Industrial and Research Implications
The scarcity of documented CBT-1 syntheses in the literature underscores a gap in public knowledge, potentially due to proprietary industrial processes. Future research should prioritize:
-
Publishing scalable, high-yield methods for CBT-1 production.
-
Exploring catalytic asymmetric synthesis to enable enantioselective applications.
Q & A
Q. What is the primary biochemical mechanism of CBT-1 in overcoming multidrug resistance (MDR) in cancer cells?
CBT-1 inhibits P-glycoprotein (Pgp/ABCB1) and multidrug resistance-associated protein 1 (MRP1/ABCC1), two ATP-binding cassette (ABC) transporters responsible for effluxing chemotherapeutic agents. Specifically, CBT-1 blocks Pgp-mediated rhodamine transport, competes with [¹²⁵I]-iodoarylazidoprazosin (IAAP) photolabeling of Pgp, and stimulates ATPase activity, thereby preventing drug efflux and restoring intracellular drug retention .
Q. What experimental models are commonly used to study CBT-1’s efficacy in reversing drug resistance?
Researchers employ cytotoxicity assays using Pgp-overexpressing cell lines (e.g., SW620 Ad20, MDR-19) and drug-selected variants. These assays measure the dose-modifying factor (DMF), calculated as the ratio of IC₅₀ values (drug concentration inhibiting 50% cell growth) with and without CBT-1. For example, CBT-1 at 1 μM reversed resistance to vinblastine and depsipeptide in SW620 Ad20 cells, with DMFs ranging from 3.7 to 13.3 .
Q. How does CBT-1 differ from other Pgp inhibitors in terms of safety and trial design?
Unlike many modulators that failed due to toxicity (e.g., valspodar), CBT-1 has demonstrated consistent safety in small clinical trials over a decade. Its non-toxic profile at 1 μM in cytotoxicity assays (cell survival >95%) supports its potential for combination therapies .
Q. What are the key parameters for validating CBT-1’s inhibition of ABC transporters?
Critical parameters include:
- Flow cytometry : Quantifying intracellular rhodamine fluorescence to assess Pgp inhibition.
- ATPase activity assays : Measuring stimulation of Pgp’s ATP hydrolysis.
- Competitive binding : Using IAAP photolabeling to confirm direct interaction with Pgp .
Q. How should researchers address variability in clinical trial outcomes for CBT-1?
Variability can be mitigated by standardizing trial designs, such as using consistent dosing (e.g., 1 μM CBT-1) and selecting patient cohorts with confirmed ABCB1/ABCC1 overexpression. Preclinical studies should include multiple cell lines and orthogonal assays (e.g., cytotoxicity, ATPase activity) to validate findings .
Advanced Research Questions
Q. What methodological considerations are critical when designing cytotoxicity assays to evaluate CBT-1’s efficacy?
- Cell line selection : Use isogenic pairs (e.g., SW620 parental vs. Pgp-overexpressing Ad20) to isolate transporter-specific effects.
- Drug selection : Include both Pgp substrates (e.g., paclitaxel, vinblastine) and non-substrates (e.g., 5-FU) as controls.
- Concentration optimization : Ensure CBT-1 concentrations (e.g., 1 μM) are non-toxic and pharmacologically relevant .
Q. How can researchers reconcile contradictions between in vitro efficacy and clinical trial outcomes for CBT-1?
Discrepancies often arise from differences in drug exposure timing, tumor microenvironment factors, or patient heterogeneity. To address this, integrate pharmacokinetic/pharmacodynamic (PK/PD) modeling with patient-derived xenograft (PDX) models to bridge in vitro and clinical data .
Q. What statistical approaches are recommended for analyzing dose-modifying factors (DMFs) in CBT-1 studies?
Use non-parametric tests (e.g., Mann-Whitney U) to compare DMF distributions across cell lines. Report 95% confidence intervals for IC₅₀ ratios and apply Bonferroni correction for multiple comparisons. Data should be visualized using scatter plots with median DMFs highlighted .
Q. How can researchers optimize combinatorial therapies using CBT-1 without inducing off-target toxicity?
Conduct synergy assays (e.g., Chou-Talalay method) to identify drug combinations with favorable therapeutic indices. Prioritize agents with non-overlapping toxicity profiles and validate results in co-culture models simulating stromal interactions .
Q. What are the limitations of current preclinical models in predicting CBT-1’s clinical efficacy?
Traditional 2D cell cultures lack tumor heterogeneity and stromal interactions. Advanced models, such as 3D organoids or microfluidic platforms, better replicate in vivo conditions and should be incorporated to improve translational accuracy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
